molecular formula C12H11N3OS B2897180 8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 302936-27-2

8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No. B2897180
CAS RN: 302936-27-2
M. Wt: 245.3
InChI Key: PSFXBSNENTWMFO-UHFFFAOYSA-N
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Description

“8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It belongs to the family of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . Triazole compounds, including this one, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol”, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” is characterized by a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Anticancer Applications

Research on derivatives of 1,2,4-triazolo[4,3-a]-quinoline has shown promising results in anticancer activity. A study by B. N. Reddy et al. (2015) synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, suggesting the potential of this compound class in cancer treatment Synthesis of New 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–Derived Ureas and Their Anticancer Activity.

Antimicrobial Applications

Derivatives of 1,2,4-triazolo[4,3-a]quinoline have also been explored for their antimicrobial properties. Muhammet Özyanik et al. (2012) investigated quinoline derivatives containing an azole nucleus for antimicrobial activity. Their study revealed that some synthesized compounds exhibited good to moderate activity against a variety of microorganisms, highlighting the antimicrobial potential of these compounds Preparation and antimicrobial activity evaluation of some quinoline derivatives containing an azole nucleus.

Molecular Docking and Pharmacokinetic Profiling

Another study focused on the design, synthesis, and evaluation of phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues for antimicrobial activities, demonstrating the importance of molecular docking and pharmacokinetic profiling in the development of new antimicrobial agents. This research suggests that the [1,2,4]triazolo[4,3-a]quinoxaline scaffold could serve as a precursor for designing potent antimicrobial agents with multitarget inhibition, further emphasizing the therapeutic potential of these compounds Antimicrobial screening and pharmacokinetic profiling of novel phenyl-[1,2,4]triazolo[4,3-a]quinoxaline analogues targeting DHFR and E. coli DNA gyrase B..

Future Directions

The future directions for “8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol” and similar compounds could involve further exploration of their antimicrobial, antioxidant, and antiviral potential . Additionally, their potential as anticancer agents could be explored further . The design, optimization, and investigation of more potent anticancer analogs could be a promising direction .

properties

IUPAC Name

8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-7-5-11-13-14-12(17)15(11)10-6-8(16-2)3-4-9(7)10/h3-6H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFXBSNENTWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C3=C1C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326041
Record name 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

CAS RN

302936-27-2
Record name 8-methoxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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